molecular formula C22H21FN2O4S B2402368 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide CAS No. 451501-16-9

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide

Cat. No.: B2402368
CAS No.: 451501-16-9
M. Wt: 428.48
InChI Key: SPJKPFFYPVQWBO-UHFFFAOYSA-N
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Description

2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
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Scientific Research Applications

Repaglinide Analogues

  • Development of Hypoglycemic Agents: Research on hypoglycemic benzoic acid derivatives, including a series related to repaglinide, revealed that replacing the 2-methoxy group in meglitinide led to significant activity in controlling blood sugar levels. These compounds showed potential for treating type 2 diabetes (Grell et al., 1998).

Imaging and Diagnostic Applications

  • PET Imaging of Sigma-2 Receptor Status: Benzamide analogs, including those with fluorine-containing structures, have been synthesized and evaluated for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors (Tu et al., 2007).
  • Alzheimer's Disease Imaging: A benzamide derivative was used with PET for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This approach showed promise in assessing disease progression and aiding diagnosis (Kepe et al., 2006).

Chemical Synthesis and Modification

  • Fluoroamine Synthesis: N-benzyl cyclic sulfamidates, which include benzamide structures, were used to synthesize fluoroamines. This process was important for producing specific fluoroamine derivatives on a large scale (Posakony & Tewson, 2002).
  • Synthesis of Radiolabeled Compounds: Benzamide derivatives have been synthesized and radioiodinated for use in studies involving 5HT2-receptors. These compounds are important in the development of tracers for γ-emission tomography (Mertens et al., 1994).

Neurological and Psychiatric Research

  • GlyT-2 Transporter Imaging: A novel benzamide analog was synthesized for PET radioligand use in assessing the GlyT-2 transporter, significant in understanding neurochemical pathways (Tian et al., 2006).

Properties

IUPAC Name

2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-15-6-5-8-17(12-15)25-22(26)19-13-18(10-11-20(19)23)30(27,28)24-14-16-7-3-4-9-21(16)29-2/h3-13,24H,14H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJKPFFYPVQWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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